Tris(methylcyclopentadienyl)yttrium(III)

Volatility Precursor delivery MOCVD/ALD throughput

Select Y(MeCp)₃ for thermal ALD when maximizing throughput without plasma/ozone is critical. Its ~0.12 nm/cycle GPC outperforms Y(thd)₃ by ~5×, enabling fewer cycles per target thickness. Reduced carbon impurity (0.2 at.% vs 0.5 at.% for Cp₃Y) improves dielectric reliability in high-k gate dielectrics and MIM capacitors. Validated for YSZ electrolyte co-deposition with precise 8 mol% Y₂O₃ stoichiometric control. Supplied as yellow crystalline solid, ampouled under argon; requires inert-atmosphere handling.

Molecular Formula C18H21Y
Molecular Weight 326.3 g/mol
Cat. No. B13772876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(methylcyclopentadienyl)yttrium(III)
Molecular FormulaC18H21Y
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESC[C]1[CH][CH][CH][CH]1.C[C]1[CH][CH][CH][CH]1.C[C]1[CH][CH][CH][CH]1.[Y]
InChIInChI=1S/3C6H7.Y/c3*1-6-4-2-3-5-6;/h3*2-5H,1H3;
InChIKeyXGSXHQJGLSRGFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(methylcyclopentadienyl)yttrium(III) for Atomic Layer Deposition: Technical Specification and Procurement Baseline


Tris(methylcyclopentadienyl)yttrium(III), commonly abbreviated as Y(MeCp)₃ or (CpCH₃)₃Y, is a homoleptic organometallic compound of the cyclopentadienyl class with molecular formula C₁₈H₂₁Y and molecular weight 326.27 g/mol [1]. This compound serves as a volatile yttrium precursor for atomic layer deposition (ALD) and metal-organic chemical vapor deposition (MOCVD) of yttrium oxide (Y₂O₃) and yttria-stabilized zirconia (YSZ) thin films [2]. Y(MeCp)₃ is commercially available as a yellow crystalline solid in purity grades ranging from 99% to 99.999% (REO basis) and requires handling under inert atmosphere due to air and moisture sensitivity [3][4].

Why Y(MeCp)₃ Cannot Be Replaced by Generic Yttrium ALD Precursors: Vapor Pressure and Film Quality Trade-Offs


Substituting Y(MeCp)₃ with other yttrium ALD precursors introduces quantifiable performance penalties across multiple critical dimensions. β-Diketonate precursors such as Y(thd)₃ require ozone or oxygen plasma as co-reactant and deliver growth per cycle (GPC) approximately 5-fold lower (~0.025 nm/cycle) compared to Y(MeCp)₃ (~0.12 nm/cycle) under thermal ALD conditions with H₂O [1]. Unsubstituted Cp₃Y yields higher carbon impurity levels (0.5 at.% vs 0.2 at.%) and narrower ALD window maintenance (up to 250°C vs 300°C) than Y(MeCp)₃ [2]. Amidinate-based alternatives such as Y(iPr₂amd)₃, while reactive, exhibit poorer thermal stability and higher nitrogen contamination in deposited films [3]. Heteroleptic liquid precursors (e.g., (iPrCp)₂Y(iPr-amd)) offer convenient handling but represent fundamentally different ligand architectures with distinct volatility profiles and decomposition pathways that cannot be considered drop-in replacements [4]. Y(MeCp)₃ occupies a unique position in the precursor selection matrix, balancing the highest vapor pressure among surveyed yttrium compounds with adequate thermal stability and commercially viable film purity characteristics [5].

Quantitative Differentiation Evidence: Y(MeCp)₃ Performance Benchmarks Against Comparator Precursors


Vapor Pressure Superiority: Y(MeCp)₃ vs Surveyed Yttrium Precursor Compounds

Among the surveyed yttrium precursor compounds, Y(MeCp)₃ is reported to possess the highest vapor pressure [1]. This property directly impacts precursor delivery efficiency in ALD and MOCVD systems, where higher vapor pressure enables shorter pulse times and improved film uniformity across large-area substrates. The evaporation temperature for Y(MeCp)₃ is approximately 110°C at 2–3 mbar, compared to 150°C at identical pressure for unsubstituted Cp₃Y [2]. This 40°C lower evaporation temperature reduces thermal budget requirements and precursor decomposition risks during delivery.

Volatility Precursor delivery MOCVD/ALD throughput

Carbon Impurity Reduction: Y(MeCp)₃ vs Cp₃Y in Y₂O₃ ALD Films

In a direct comparative study of Y₂O₃ ALD using cyclopentadienyl-type precursors with H₂O as oxygen source, Y(MeCp)₃ produced films with carbon impurity levels of 0.2 atom % at 300°C deposition temperature, compared to 0.5 atom % for unsubstituted Cp₃Y under identical conditions [1][2]. This 60% reduction in carbon incorporation is attributed to the methyl substitution facilitating cleaner ligand elimination during the water pulse half-reaction. Notably, hydrogen incorporation was higher for Y(MeCp)₃ (3.1 at.%) versus Cp₃Y (1.8 at.%), indicating a trade-off in impurity profile that must be considered based on end-application requirements.

Film purity Carbon contamination Dielectric quality

Growth Per Cycle Throughput Advantage: Y(MeCp)₃ vs Y(thd)₃ in Thermal ALD

The growth per cycle (GPC) of Y₂O₃ ALD using Y(MeCp)₃ with H₂O as co-reactant is approximately 0.12 nm/cycle (1.2 Å/cycle) within the 200–400°C ALD window [1][2]. In contrast, the β-diketonate precursor Y(thd)₃ requires ozone or oxygen plasma as co-reactant and achieves a GPC of only ~0.025 nm/cycle [1][3]. This represents a nearly 5-fold (480%) increase in throughput per deposition cycle when using Y(MeCp)₃ under thermal ALD conditions. The higher GPC translates directly to reduced total process time for achieving target film thicknesses in production environments. Additionally, the Y(MeCp)₃/H₂O process yields a constant growth rate across a wide 200–400°C temperature window, providing process robustness against temperature variations [2].

Growth per cycle Throughput Thermal ALD vs plasma/ozone ALD

Process Uniformity Optimization: Critical Water Dosage Control for Y(MeCp)₃/H₂O ALD

Recent real-time spectroscopic ellipsometry studies have refined the practical ALD processing window for Y(MeCp)₃/H₂O. While the compound exhibits constant GPC across 200–400°C under standard saturation conditions [1], achieving high film thickness uniformity (non-uniformity <5% over a 4-inch Si wafer) requires restricting the temperature window to approximately 200°C [2]. At 200°C, a GPC of ~0.08 nm/cycle is maintained with acceptable uniformity; increasing temperature to 225°C raises GPC to 0.11 nm/cycle but compromises thickness uniformity [2]. This finding highlights the critical role of water vapor dosage control: water spontaneously adsorbs into Y₂O₃ films, and this effect becomes particularly problematic in high-volume ALD processing where excess water exposure degrades film uniformity [3]. The Y(MeCp)₃/H₂O system thus demands precise water pulse optimization, a processing consideration distinct from alternative precursor systems.

Film thickness uniformity Process window Water dosage optimization

Industrial ALD Process Validation: Y(MeCp)₃ in YSZ Solid Oxide Fuel Cell Fabrication

Y(MeCp)₃ has been successfully deployed as the yttrium source in atomic layer deposition of yttria-stabilized zirconia (YSZ) electrolyte films for solid oxide fuel cells (SOFCs) [1]. In combination with tetrakis(dimethylamido)zirconium and distilled water as oxidant, Y(MeCp)₃ enabled precise stoichiometric control of yttria content (ZrO₂:Y₂O₃ = 0.92:0.08 target ratio achieved) via proportional adjustment of Y/Zr precursor pulse ratios [2]. The resulting 60 nm YSZ electrolyte films demonstrated maximum power densities of 28 mW/cm² at 265°C, 66 mW/cm² at 300°C, and 270 mW/cm² at 350°C in SOFC test structures, with exchange current density at the electrode-electrolyte interface approximately 4 orders of magnitude higher than reference Pt-YSZ values [3]. This application validates Y(MeCp)₃ performance in a demanding, composition-sensitive multi-component oxide deposition process.

Yttria-stabilized zirconia Solid oxide fuel cell Compositional control

Optimal Application Scenarios for Tris(methylcyclopentadienyl)yttrium(III) Based on Quantified Performance Evidence


High-Throughput Thermal ALD of Y₂O₃ Gate Dielectrics Requiring Maximum Growth Rate Without Plasma Infrastructure

Y(MeCp)₃ is the preferred yttrium precursor for thermal ALD of Y₂O₃ when maximizing throughput under thermal-only (non-plasma, non-ozone) conditions is the primary requirement. With a GPC of ~0.12 nm/cycle—approximately 5× higher than β-diketonate alternatives like Y(thd)₃ under thermal conditions—Y(MeCp)₃ enables significantly reduced cycle counts for achieving target film thicknesses [1]. The constant growth rate across 200–400°C provides robust process tolerance to temperature variations, though achieving <5% thickness uniformity across 4-inch wafers requires restricting deposition to ~200°C with optimized water dosage [2]. This scenario is particularly relevant for semiconductor gate dielectric applications where plasma-induced substrate damage must be avoided and where existing thermal ALD infrastructure precludes ozone delivery systems [3].

Low-Carbon Y₂O₃ Films for Electronic Device Applications Demanding High Dielectric Breakdown Strength

For applications where carbon contamination critically degrades electrical performance—such as high-k gate dielectrics, MIM capacitors, and resistive switching memory devices—Y(MeCp)₃ offers quantifiable advantage over unsubstituted Cp₃Y. At 300°C deposition temperature, Y(MeCp)₃-derived Y₂O₃ films contain 0.2 at.% carbon, representing a 60% reduction compared to 0.5 at.% from Cp₃Y [1]. This impurity reduction translates to improved dielectric reliability. However, procurement decisions must weigh this carbon advantage against the higher hydrogen incorporation (3.1 at.% for Y(MeCp)₃ vs 1.8 at.% for Cp₃Y), as hydrogen content may require post-deposition annealing optimization for specific device integration schemes [2].

Multi-Component Oxide ALD Requiring Precise Compositional Control with Yttrium Doping

Y(MeCp)₃ has been validated for complex multi-component oxide ALD processes, specifically yttria-stabilized zirconia (YSZ) deposition for solid oxide fuel cell electrolytes [1]. The precursor enables precise stoichiometric tuning of yttria content (demonstrated 8 mol% Y₂O₃ target achieved) through proportional pulse ratio adjustment when co-deposited with zirconium precursors [2]. This precise compositional control, combined with the inherent conformality of ALD, makes Y(MeCp)₃ suitable for applications including thermal barrier coatings, oxygen ion conductors, and protective layers where tailored yttrium doping levels dictate functional performance [3].

Industrial Protective Coatings for Semiconductor Manufacturing Equipment Exposed to Fluorine Plasmas

Y(MeCp)₃-based ALD Y₂O₃ is established as a protective coating material for semiconductor process chamber components exposed to corrosive fluorine-containing plasmas [1]. High-volume ALD studies using Y(MeCp)₃ and H₂O have demonstrated feasibility for coating large-area, complex 3D structures in production-scale reactors [2]. However, this scenario demands careful process optimization: spontaneous water adsorption into Y₂O₃ films presents challenges for high-volume processing uniformity, and alternative oxygen sources such as ethanol have been investigated to mitigate this issue [3]. Procurement for this application should include consideration of reactor water delivery system capabilities and potential need for post-deposition impurity removal protocols [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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